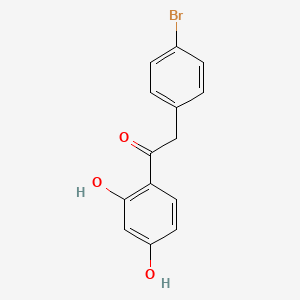

2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDMPWQNNRNDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366274 | |

| Record name | 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92152-60-8 | |

| Record name | 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-BROMOPHENYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone (CAS No: 92152-60-8). This deoxybenzoin derivative is a valuable intermediate in medicinal chemistry and materials science, serving as a critical building block for pharmaceuticals, particularly in oncology and anti-inflammatory research, and for the development of advanced polymers.[1] This document details a robust synthetic methodology via the Fries rearrangement, elucidates the underlying reaction mechanism, and presents a complete workflow for purification and spectroscopic characterization. The intended audience includes researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this compound.

Introduction and Strategic Importance

This compound is an aromatic ketone featuring a dihydroxyphenyl moiety linked to a bromophenyl group via a methylene bridge. Its structure is of significant interest due to its utility as a precursor in the synthesis of more complex bioactive molecules and functional materials.[1] The presence of the phenolic hydroxyl groups offers sites for further functionalization and imparts potential antioxidant properties, while the brominated aromatic ring is primed for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling extensive molecular diversification.

The primary synthetic challenge lies in achieving regioselective C-acylation of the electron-rich resorcinol (1,3-dihydroxybenzene) ring. Direct Friedel-Crafts acylation of phenols is often problematic, as O-acylation can be a dominant competing pathway, and the strong activating nature of the hydroxyl groups can lead to polysubstitution.[2][3] Therefore, an indirect approach, the Fries rearrangement, provides a more controlled and reliable route to the desired hydroxyaryl ketone.[2][4][5]

Synthetic Approach: The Fries Rearrangement

The chosen synthetic strategy involves a two-step process:

-

Esterification: Synthesis of the precursor, resorcinol mono(4-bromophenylacetate), by reacting resorcinol with 4-bromophenylacetyl chloride.

-

Fries Rearrangement: Intramolecular rearrangement of the synthesized ester in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to yield the target ketone.

This method leverages the transformation of a phenolic ester into a hydroxyaryl ketone, providing excellent control over the acylation position on the aromatic ring.[6]

Mechanism of the Fries Rearrangement

The Fries rearrangement is a classic organic reaction that proceeds via an electrophilic aromatic substitution mechanism.[4] The reaction is catalyzed by a Lewis acid, which plays a crucial role in generating the key electrophile.

-

Complexation: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the phenolic ester. This coordination polarizes the carbonyl group, making the acyl carbon more electrophilic.

-

Acylium Ion Formation: The complex undergoes cleavage of the ester's C-O bond to generate a resonance-stabilized acylium ion and an aluminum phenoxide complex. This step is the key to transforming the acyl group into a potent electrophile.[3]

-

Electrophilic Aromatic Substitution (EAS): The acylium ion then attacks the electron-rich aromatic ring of the phenoxide. The substitution is ortho and para directing relative to the hydroxyl group.

-

Hydrolysis: A final aqueous workup hydrolyzes the aluminum complexes, liberating the phenolic hydroxyl groups and yielding the final product, this compound.

The regioselectivity of the rearrangement (formation of the 2-acyl vs. 4-acyl product) can be influenced by reaction conditions. Lower temperatures tend to favor the para-substituted product, while higher temperatures often favor the ortho-substituted product due to the thermodynamic stability of the bidentate chelate complex formed between the Lewis acid and the ortho product.[2][4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis and purification of the target compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS No. |

| Resorcinol | 110.11 | 108-46-3 |

| 4-Bromophenylacetyl chloride | 233.49 | 29110-53-0 |

| Aluminum Chloride (Anhydrous) | 133.34 | 7446-70-0 |

| Dichloromethane (DCM) | 84.93 | 75-09-2 |

| Pyridine | 79.10 | 110-86-1 |

| Hydrochloric Acid (conc.) | 36.46 | 7647-01-0 |

| Ethyl Acetate | 88.11 | 141-78-6 |

| Hexane | 86.18 | 110-54-3 |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 |

Synthetic Workflow

Step-by-Step Procedure

Part A: Synthesis of Resorcinol mono(4-bromophenylacetate)

-

To a stirred solution of resorcinol (1.10 g, 10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere at 0 °C, add pyridine (0.8 mL, 10 mmol).

-

Slowly add a solution of 4-bromophenylacetyl chloride (2.33 g, 10 mmol) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification.

Part B: Fries Rearrangement to this compound

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.67 g, 20 mmol) to a suitable solvent such as nitrobenzene or 1,2-dichloroethane (40 mL).

-

Cool the suspension to 0 °C and add the crude resorcinol mono(4-bromophenylacetate) (approx. 10 mmol) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain for 3-5 hours. Monitor the formation of the product by TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (100 g) and concentrated HCl (10 mL).

-

Stir the resulting mixture vigorously for 30 minutes to ensure complete hydrolysis of the aluminum complex.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the title compound as an off-white solid.[1]

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and assess the purity of the synthesized this compound.

Physical and Spectroscopic Data Summary

| Property | Value / Expected Result | Reference |

| Molecular Formula | C₁₄H₁₁BrO₃ | [1] |

| Molecular Weight | 307.14 g/mol | [1][7] |

| Appearance | Off-white solid | [1] |

| Melting Point | 173-180 °C | [1] |

| ¹H NMR (DMSO-d₆) | See detailed interpretation below | - |

| ¹³C NMR (DMSO-d₆) | See detailed interpretation below | - |

| FT-IR (KBr, cm⁻¹) | ~3300 (O-H), ~1640 (C=O), ~1600 (C=C), ~550 (C-Br) | - |

| Mass Spec (EI) | m/z 306/308 (M⁺, M⁺+2, ~1:1 ratio) | [8] |

Spectroscopic Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals confirming the molecular structure.

-

Hydroxyl Protons (-OH): Two broad singlets in the downfield region (~9.5-10.5 ppm), which are exchangeable with D₂O.

-

2,4-Dihydroxyphenyl Protons: Three aromatic protons exhibiting a characteristic splitting pattern. The proton ortho to the carbonyl group will be the most deshielded.

-

4-Bromophenyl Protons: Two doublets in the aromatic region (~7.2-7.6 ppm), characteristic of a para-substituted benzene ring, integrating to 2H each.

-

Methylene Protons (-CH₂-): A sharp singlet at approximately 4.2 ppm, integrating to 2H, confirming the methylene bridge between the ketone and the bromophenyl ring.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure.

-

Carbonyl Carbon (C=O): A signal in the far downfield region, typically >190 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (110-165 ppm). The carbons attached to hydroxyl groups will be shifted further downfield.

-

Methylene Carbon (-CH₂-): A signal around 45-50 ppm.

-

-

FT-IR Spectroscopy: The infrared spectrum provides crucial information about the functional groups present.

-

A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching of the phenolic groups.

-

A strong, sharp peak around 1640 cm⁻¹ corresponds to the C=O stretching vibration of the ketone.

-

Absorptions around 1600-1450 cm⁻¹ are due to C=C stretching in the aromatic rings.

-

A peak in the fingerprint region, typically around 600-500 cm⁻¹, indicates the C-Br stretching vibration.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and the presence of bromine.

-

The key diagnostic feature is the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity at m/z 306 and 308.[8] This isotopic signature is definitive proof of a monobrominated compound.

-

Conclusion

This guide has outlined a reliable and well-established method for the synthesis of this compound using the Fries rearrangement. The rationale for this strategic choice, the detailed reaction mechanism, and a comprehensive experimental protocol have been provided to ensure reproducibility. Furthermore, a full suite of characterization techniques has been described, offering a clear framework for structural verification and purity assessment. This compound remains a cornerstone intermediate for further synthetic explorations, and the methodologies presented herein provide a solid foundation for its preparation in a research setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. Fries Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. This compound | C14H11BrO3 | CID 2063466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C14H11BrO3) [pubchemlite.lcsb.uni.lu]

IUPAC name and structure of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone

An In-Depth Technical Guide to 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: this compound is a deoxybenzoin derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a brominated phenyl ring and a resorcinol moiety, provides multiple reaction sites for the synthesis of more complex molecules, including heterocyclic compounds and potential therapeutic agents. This guide offers a comprehensive overview of its physicochemical properties, outlines a robust proposed synthetic route, details methods for its characterization, and explores its applications, particularly in the realm of drug development for inflammatory and oncological conditions. The protocols and data presented herein are synthesized from established chemical principles and analysis of structurally related compounds, providing a foundational resource for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

This compound (CAS No. 92152-60-8) is a ketone featuring a resorcinol (2,4-dihydroxyphenyl) group and a 4-bromophenyl group attached to the ethanone backbone.[1] The resorcinol moiety is a key pharmacophore in many biologically active compounds, while the bromine atom serves as a valuable synthetic handle for cross-coupling reactions, enabling further molecular elaboration.

The structure is confirmed by its IUPAC name and can be represented by the SMILES string: C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)Br.[1]

Figure 1: 2D Structure of this compound.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 92152-60-8 | [1][2] |

| Molecular Formula | C₁₄H₁₁BrO₃ | [1][2] |

| Molecular Weight | 307.14 g/mol | [1][2] |

| Appearance | Off-white solid | [2] |

| Melting Point | 173-180 °C | [2] |

| Purity (Typical) | ≥ 99% (HPLC) | [2] |

| XLogP3 (Predicted) | 3.7 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 |[1] |

Proposed Synthesis and Purification

Expertise & Rationale: The Hoesch reaction is particularly well-suited for synthesizing polyhydroxyacetophenones because it proceeds under acidic conditions that are compatible with the electron-rich resorcinol ring.[3] The use of a nitrile precursor avoids the potential for self-condensation or other side reactions that can occur with more reactive acylating agents like acid chlorides in a standard Friedel-Crafts acylation. Zinc chloride acts as a Lewis acid catalyst, activating the nitrile for electrophilic attack by the resorcinol ring.

Synthesis Pathway Diagram

Caption: Proposed Hoesch reaction pathway for synthesis.

Detailed Experimental Protocol (Proposed)

Trustworthiness: This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations. The purification steps are critical for removing unreacted starting materials and the zinc catalyst, ensuring the final product's purity, which can be verified by the characterization methods outlined in Section 3.0.

Materials:

-

Resorcinol (1.0 eq)

-

4-Bromophenylacetonitrile (1.0 eq)[4]

-

Anhydrous Zinc Chloride (ZnCl₂, 1.1 eq), freshly fused

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Hydrochloric Acid (10% aqueous solution)

-

Ethyl Acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube. Maintain the system under a dry nitrogen atmosphere.

-

Reaction Mixture: To the flask, add resorcinol (1.0 eq), 4-bromophenylacetonitrile (1.0 eq), and freshly fused anhydrous zinc chloride (1.1 eq). Add anhydrous diethyl ether to dissolve the reactants.

-

Reaction Initiation: Cool the mixture in an ice bath to 0 °C. Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. A thick, yellow precipitate of the ketimine hydrochloride intermediate is expected to form.

-

Reaction Completion: After the gas addition, seal the flask and allow it to stir at room temperature overnight (approx. 16 hours).

-

Hydrolysis: Decant the ether solvent. To the solid residue, add 10% aqueous hydrochloric acid. Heat the mixture at reflux for 1-2 hours to hydrolyze the ketimine intermediate. The solid should gradually dissolve and then a new precipitate (the product) may form upon cooling.

-

Work-up: Cool the mixture to room temperature and then in an ice bath. If a solid precipitates, collect it by vacuum filtration. If not, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification (Liquid-Liquid): Combine the organic extracts. Wash sequentially with water, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by recrystallization.

-

Solvent Selection: A suitable solvent system is typically ethanol/water or ethyl acetate/hexanes.

-

Procedure: Dissolve the crude solid in a minimum amount of hot ethanol or ethyl acetate. Slowly add water or hexanes until the solution becomes cloudy.

-

Crystallization: Reheat the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Structural Elucidation and Characterization

As experimental spectra for this specific compound are not available in public databases, this section provides predicted data based on the known spectra of its constituent parts and structurally similar molecules.[5][6] This provides a reliable baseline for researchers to confirm the identity and purity of their synthesized material.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for Characterization

| Technique | Expected Features | Rationale / Analog Comparison |

|---|---|---|

| ¹H NMR | δ ~10-12 ppm (s, 1H, phenolic OH, H-bonded); δ ~7.8 ppm (d, 1H, Ar-H ortho to C=O); δ 7.4-7.5 ppm (d, 2H, Ar-H ortho to Br); δ 7.1-7.2 ppm (d, 2H, Ar-H meta to Br); δ 6.3-6.5 ppm (m, 2H, Ar-H of resorcinol); δ ~4.2 ppm (s, 2H, -CH₂-); δ ~5-7 ppm (br s, 1H, phenolic OH) | Based on data for 1-(2,4-dihydroxyphenyl)ethanone derivatives and 4-bromophenyl compounds.[5][6] The downfield shift of the ortho proton on the resorcinol ring is due to the deshielding effect of the carbonyl group. The methylene protons appear as a singlet. |

| ¹³C NMR | δ ~200-205 ppm (C=O); δ ~165 ppm (C-OH); δ ~162 ppm (C-OH); δ ~135 ppm (Ar C-H); δ ~132 ppm (Ar C-Br); δ ~131 ppm (Ar C-H); δ ~121 ppm (Ar C-H); δ ~114 ppm (Ar C-CO); δ ~108 ppm (Ar C-H); δ ~104 ppm (Ar C-H); δ ~45 ppm (-CH₂-) | Carbonyl carbon is significantly downfield. Phenolic carbons (C-OH) are also deshielded. The methylene carbon is expected around 45 ppm.[7][8] |

| FT-IR (KBr) | ~3200-3400 cm⁻¹ (br, O-H stretch); ~3100-3000 cm⁻¹ (Ar C-H stretch); ~1640 cm⁻¹ (s, C=O stretch, H-bonded); ~1600, 1580 cm⁻¹ (Ar C=C stretch); ~1250 cm⁻¹ (C-O stretch); ~820 cm⁻¹ (p-subst. C-H bend) | The strong, broad O-H band and the hydrogen-bonded (lowered frequency) C=O stretch are characteristic. The C-Br stretch (~600-500 cm⁻¹) may be difficult to observe. |

| Mass Spec (EI) | M⁺ at m/z 306/308 (1:1 ratio, due to ⁷⁹Br/⁸¹Br isotopes). Key fragments: m/z 137 ([C₇H₅O₂]⁺, dihydroxybenzoyl cation); m/z 169/171 ([C₇H₆Br]⁺, bromobenzyl cation). | Predicted fragmentation patterns from PubChemLite confirm the isotopic signature of bromine is the most telling feature.[9] Cleavage alpha to the carbonyl is expected. |

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for synthesizing a range of biologically active molecules. Its utility stems from its classification as a deoxybenzoin, a core structure found in many natural and synthetic compounds with therapeutic properties.

Role as a Synthetic Intermediate

-

Heterocycle Synthesis: The ketone and adjacent methylene group can participate in condensation reactions with reagents like hydrazine, hydroxylamine, or guanidine to form pyrazoles, isoxazoles, and pyrimidines, respectively. These heterocyclic cores are prevalent in modern pharmaceuticals.

-

Cross-Coupling Reactions: The aryl bromide provides a reactive site for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of diverse aryl, alkyl, and amino substituents, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

-

Antioxidant and Anti-inflammatory Research: The resorcinol moiety is a known antioxidant pharmacophore capable of scavenging free radicals. Derivatives of this compound are actively being investigated for their potential to treat diseases associated with oxidative stress and inflammation.[2][10]

-

Oncology Research: The 2,4-dihydroxyphenyl scaffold is present in compounds that have shown anticancer activity.[10][11] This molecule serves as a precursor for synthesizing novel agents that may target various pathways involved in cancer cell proliferation and survival.

Biological Pathway Interaction Workflow

Caption: Synthetic utility and downstream applications.

Safety and Handling

Based on aggregated GHS data, this compound requires careful handling.[1]

-

Hazard Statements:

-

H317: May cause an allergic skin reaction.

-

H400: Very toxic to aquatic life.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage is at 0-8 °C.[2]

References

- 1. This compound | C14H11BrO3 | CID 2063466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. organicreactions.org [organicreactions.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 7. chemistry.utah.edu [chemistry.utah.edu]

- 8. sc.edu [sc.edu]

- 9. PubChemLite - this compound (C14H11BrO3) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

NMR and mass spectrometry data for 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound this compound. As a deoxybenzoin derivative, this molecule serves as a valuable scaffold and intermediate in medicinal chemistry and materials science, particularly in the development of novel therapeutic agents for oncology and anti-inflammatory research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of spectroscopic data to facilitate unambiguous structural confirmation and characterization. The guide synthesizes predictive analysis with established principles of spectroscopy, detailing experimental protocols and the causal logic behind spectral features.

Molecular Structure and Synthetic Context

This compound belongs to the deoxybenzoin class of compounds, characterized by a central ethanone bridge linking two aryl rings. The structural integrity is typically confirmed through a combination of spectroscopic techniques, where each method provides complementary pieces of a molecular puzzle.

A common and efficient route for the synthesis of such polyhydroxyaryl ketones is the Hoesch reaction (or Houben-Hoesch reaction).[2] This acid-catalyzed electrophilic aromatic substitution involves the condensation of an electron-rich phenol (resorcinol) with a nitrile (4-bromophenylacetonitrile) in the presence of a Lewis acid catalyst like zinc chloride and dry hydrogen chloride.[3][4] The mechanism proceeds through the formation of a reactive nitrilium ion electrophile, which attacks the highly activated resorcinol ring, followed by hydrolysis of the resulting ketimine intermediate to yield the final ketone product.[5] Understanding this synthetic pathway is crucial as it informs the expected structure and potential side-products.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a polar aprotic solvent such as DMSO-d₆ is highly recommended for analysis. Its ability to form hydrogen bonds prevents rapid proton exchange of the hydroxyl groups, allowing them to be observed as distinct, sharp signals in the ¹H NMR spectrum.[6]

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides detailed information about the number, connectivity, and chemical environment of protons. The predicted spectrum for this molecule is highly characteristic due to the distinct electronic environments of the two aromatic rings and the connecting methylene bridge.

-

Phenolic Protons (C2'-OH, C4'-OH): Two highly deshielded singlets are expected, typically appearing above δ 10 ppm in DMSO-d₆.[7] The proton of the C2'-OH group is anticipated to be the most downfield signal (potentially >δ 12 ppm) due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This interaction restricts its rotation and places it in the deshielding zone of the C=O bond. The C4'-OH proton, involved only in intermolecular H-bonding with the solvent, will appear slightly more upfield.

-

Methylene Protons (-CH₂-): A sharp singlet integrating to two protons is expected around δ 4.2-4.5 ppm. Its chemical shift is influenced by the deshielding effects of the adjacent carbonyl group and the 4-bromophenyl ring.

-

2,4-dihydroxyphenyl Ring Protons (Aromatic Ring A): This ring presents a classic AMX spin system. The strong electron-donating hydroxyl groups and the electron-withdrawing acyl group create significant differentiation in the proton chemical shifts.

-

H-6': This proton is ortho to the carbonyl group, making it the most deshielded proton on this ring, appearing as a doublet around δ 7.9 ppm.

-

H-5': Positioned ortho to one hydroxyl group and meta to another and the acyl group, this proton will appear as a doublet of doublets around δ 6.4 ppm.

-

H-3': Being ortho to two powerful electron-donating hydroxyl groups, this proton is the most shielded, appearing as a doublet around δ 6.3 ppm.[8]

-

-

4-Bromophenyl Ring Protons (Aromatic Ring B): This symmetrically substituted ring gives rise to an AA'BB' system that simplifies to appear as two distinct doublets, each integrating to two protons.

-

H-2/H-6: Protons ortho to the methylene bridge.

-

H-3/H-5: Protons ortho to the bromine atom. These two sets of doublets are typically found in the δ 7.2-7.6 ppm region.

-

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~12.5 | Singlet | - | 1H | C2'-OH |

| ~10.5 | Singlet | - | 1H | C4'-OH |

| ~7.90 | Doublet | ~8.5 | 1H | H-6' |

| ~7.55 | Doublet | ~8.4 | 2H | H-3, H-5 |

| ~7.25 | Doublet | ~8.4 | 2H | H-2, H-6 |

| ~6.40 | Doublet of Doublets | ~8.5, 2.3 | 1H | H-5' |

| ~6.32 | Doublet | ~2.3 | 1H | H-3' |

| ~4.30 | Singlet | - | 2H | -CH₂- |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, all carbon signals can be unambiguously assigned.

-

Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing significantly downfield, typically > δ 200 ppm.[9]

-

Aromatic Carbons:

-

C-2' and C-4': The carbons directly attached to the hydroxyl groups are highly deshielded, found around δ 165 ppm.[9]

-

C-1': The ipso-carbon of the acyl group, also quaternary, will be found in a shielded region for a quaternary carbon, around δ 113 ppm, due to the ortho/para directing effects of the hydroxyls.

-

CH Carbons: The remaining aromatic CH carbons will appear between δ 100-135 ppm.

-

C-4: The carbon bearing the bromine atom will have its chemical shift influenced by the heavy atom effect, typically appearing around δ 121 ppm.

-

-

Methylene Carbon (-CH₂-): The signal for the methylene bridge carbon is expected in the aliphatic region, around δ 45-50 ppm.[10]

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~202.0 | C | C=O |

| ~165.5 | C | C-2' |

| ~165.0 | C | C-4' |

| ~135.0 | C | C-1 |

| ~132.5 | CH | C-6' |

| ~131.8 | CH | C-3, C-5 |

| ~131.0 | CH | C-2, C-6 |

| ~121.5 | C | C-4 |

| ~113.0 | C | C-1' |

| ~108.0 | CH | C-5' |

| ~102.8 | CH | C-3' |

| ~45.0 | CH₂ | -CH₂- |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

-

Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the spectrometer's spinner and insert it into the magnet.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H spectrum with 16-32 scans.

-

Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, 512-1024 scans may be necessary for a good signal-to-noise ratio.

-

(Optional but Recommended) Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using the spectrometer software. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the compound's elemental composition and structure through fragmentation analysis.

Molecular Ion and Isotopic Pattern

The monoisotopic mass of this compound (C₁₄H₁₁BrO₃) is 305.98916 Da.[11][12] A key diagnostic feature in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[13] This results in a characteristic pair of peaks in the molecular ion region: the M⁺ peak and the [M+2]⁺ peak , which are separated by 2 m/z units and have almost identical intensities. The presence of this doublet is definitive proof of a single bromine atom in the molecule.

Key Fragmentation Pathways

Under Electron Impact (EI) ionization, the high-energy process generates a molecular ion radical that undergoes fragmentation. The fragmentation pattern is dictated by the stability of the resulting ions and radicals.[14] For deoxybenzoins, the most prominent fragmentation is α-cleavage at the bonds adjacent to the carbonyl group.[15]

Caption: Primary EI-MS fragmentation pathways for the target compound.

-

Path A (α-Cleavage): Cleavage of the C-C bond between the carbonyl and the methylene group can yield the highly stable 2,4-dihydroxybenzoyl cation at m/z 153 . This is often a very intense peak.

-

Path B (α-Cleavage): The alternative cleavage gives the 4-bromobenzyl cation at m/z 169/171 . The characteristic 1:1 isotopic pattern for bromine will be retained in this fragment.

-

Secondary Fragmentation: The benzoyl cation (m/z 153) can further lose a molecule of carbon monoxide (CO) to form a dihydroxyphenyl cation at m/z 125 .[15]

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Structure |

| 306 / 308 | Moderate | [C₁₄H₁₁⁷⁹BrO₃]⁺ / [C₁₄H₁₁⁸¹BrO₃]⁺ (Molecular Ion) |

| 169 / 171 | High | [C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺ (4-Bromobenzyl cation) |

| 153 | High | [C₇H₅O₃]⁺ (2,4-Dihydroxybenzoyl cation) |

| 125 | Moderate | [C₆H₅O₂]⁺ (Fragment from m/z 153 after loss of CO) |

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation (for EI-MS):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.

-

Set the ion source temperature (e.g., 200-250 °C) and electron energy (standard is 70 eV).

-

Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and key fragments.

-

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and confirm the M/M+2 isotopic pattern. Assign major fragment peaks to plausible structures to corroborate the proposed molecular structure.

Integrated Spectroscopic Analysis and Conclusion

The structural elucidation of this compound is achieved with high confidence through the synergistic integration of NMR and MS data.

-

MS confirms the molecular formula (C₁₄H₁₁BrO₃) via the molecular ion's mass and the unambiguous isotopic pattern confirming the presence of a single bromine atom.

-

¹³C NMR confirms the presence of 14 unique carbon atoms , including one carbonyl, one methylene, and twelve aromatic carbons, perfectly matching the proposed structure.

-

¹H NMR provides the final, detailed proof of connectivity. It confirms the number of protons in each distinct environment, their neighbor relationships through spin-spin coupling, and the overall substitution pattern on both aromatic rings.

Together, these techniques provide a self-validating system of analysis. The molecular formula from MS is fully supported by the detailed carbon-hydrogen framework revealed by NMR, leaving no ambiguity as to the identity and purity of the compound. This comprehensive characterization is essential for its application in regulated fields such as drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemistry-online.com [chemistry-online.com]

- 3. organicreactions.org [organicreactions.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 6. DSpace [research-repository.griffith.edu.au]

- 7. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Dihydroxyacetophenone(89-84-9) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. This compound | C14H11BrO3 | CID 2063466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C14H11BrO3) [pubchemlite.lcsb.uni.lu]

- 13. savemyexams.com [savemyexams.com]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the In Vitro Biological Screening of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone

Introduction: Unveiling the Therapeutic Potential of a Novel Dihydroxyphenyl Ketone Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities with diverse biological activities is a cornerstone of therapeutic innovation. Among these, dihydroxyphenyl ketone derivatives have emerged as a promising class of phenolic compounds, demonstrating a wide spectrum of pharmacological properties including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects[1]. This guide focuses on a specific, intriguing member of this family: 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone.

This compound, with the chemical formula C14H11BrO3, is recognized for its utility as a key intermediate in the synthesis of bioactive molecules, particularly in the realms of oncology and anti-inflammatory research[2][3]. Its structural features, namely the dihydroxyphenyl moiety, suggest a strong potential for antioxidant activity through the donation of hydrogen atoms or electrons to neutralize free radicals[1]. The presence of a bromophenyl group further enhances its potential for diverse biological interactions.

This technical guide provides a comprehensive framework for the in vitro biological screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for a structured and efficient evaluation of this compound's therapeutic promise. We will delve into a strategic screening cascade, beginning with foundational antioxidant assays, progressing to cytotoxic and anti-proliferative evaluations against cancer cell lines, and culminating in targeted enzyme inhibition studies.

Part 1: Foundational Antioxidant Capacity Assessment

A primary and logical starting point for screening this compound is the evaluation of its antioxidant potential. The 2,4-dihydroxyphenyl structural motif is a strong indicator of radical-scavenging ability. The following assays provide a robust, multi-faceted approach to quantifying this activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Scientific Rationale: The DPPH assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger. The stable DPPH radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which can be measured spectrophotometrically.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and stored in the dark to prevent degradation[4].

-

Preparation of Test Compound Solutions: Create a stock solution of this compound in a suitable solvent like methanol or DMSO. From this stock, prepare a series of dilutions to achieve a range of final concentrations for testing[4].

-

Assay Procedure:

-

In a 96-well microplate, add a defined volume (e.g., 100 µL) of each concentration of the test compound solution to separate wells[4].

-

Add the DPPH solution to each well.

-

Include a control group with the solvent and DPPH solution but without the test compound.

-

Use a known antioxidant such as Ascorbic acid, Gallic acid, or Trolox as a positive control[4].

-

Incubate the plate in the dark at room temperature for 30-60 minutes[5].

-

-

Data Acquisition: Measure the absorbance of each well at 515-517 nm using a microplate reader[5].

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound[4]. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, should be determined.

Data Presentation:

| Compound | Concentration (µg/mL) | % DPPH Scavenging | IC50 (µg/mL) |

| This compound | Data to be generated | Data to be generated | Data to be generated |

| Ascorbic Acid (Positive Control) | Data to be generated | Data to be generated | Data to be generated |

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Scientific Rationale: The ABTS assay is another common method for determining antioxidant capacity. The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS radical cation back to its colorless neutral form, and the change in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic compounds.

Experimental Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare the AB-TS•+ stock solution by mixing equal volumes of ABTS solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm[5].

-

Assay Procedure:

-

Data Acquisition: Measure the absorbance at 734 nm[5].

-

Data Analysis: Similar to the DPPH assay, calculate the percentage of inhibition and determine the IC50 value.

Data Presentation:

| Compound | Concentration (µg/mL) | % ABTS Scavenging | IC50 (µg/mL) |

| This compound | Data to be generated | Data to be generated | Data to be generated |

| Trolox (Positive Control) | Data to be generated | Data to be generated | Data to be generated |

Workflow for Antioxidant Assays:

Caption: Workflow for DPPH and ABTS antioxidant assays.

Part 2: In Vitro Anticancer Activity Evaluation

The potential of this compound as an anticancer agent can be systematically investigated through a series of in vitro assays.[6][7] This involves an initial assessment of its cytotoxicity across a panel of cancer cell lines, followed by more detailed studies on its anti-proliferative and apoptosis-inducing effects.

Cytotoxicity Screening using the MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.) in a 96-well plate at an appropriate density (e.g., 4 x 10³ to 5 x 10³ cells per well) and allow them to adhere overnight[8].

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for a specified duration (e.g., 72 hours)[6][8]. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[8].

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation:

| Cell Line | This compound IC50 (µM) |

| MCF-7 | Data to be generated |

| A549 | Data to be generated |

| HeLa | Data to be generated |

Anti-Proliferative Effects via BrdU Incorporation Assay

Scientific Rationale: The BrdU (Bromodeoxyuridine) incorporation assay measures DNA synthesis and is a direct indicator of cell proliferation. BrdU is a synthetic analog of thymidine that is incorporated into the DNA of proliferating cells. An antibody against BrdU is then used to detect the incorporated BrdU, providing a quantitative measure of cell division.

Experimental Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound for 24 hours as described for the MTT assay[6].

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA[6].

-

Fixation and Denaturation: Remove the labeling medium, and then fix and denature the cellular DNA to allow the anti-BrdU antibody to access the incorporated BrdU[6].

-

Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate for approximately 90 minutes[6].

-

Substrate Addition and Data Acquisition: Add the enzyme substrate and measure the absorbance at the appropriate wavelength[6].

-

Data Analysis: Determine the IC50 value for the inhibition of cell proliferation.

Apoptosis Induction Assessment by Annexin V-FITC/PI Staining

Scientific Rationale: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic or necrotic cells. Flow cytometry analysis of cells stained with both Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

-

Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 48 hours)[6].

-

Cell Harvesting and Staining: Harvest the cells, wash them with cold PBS, and then resuspend them in a binding buffer containing Annexin V-FITC and PI[6].

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Signaling Pathway for Apoptosis Induction:

Caption: Simplified intrinsic apoptosis pathway and its detection.

Part 3: Enzyme Inhibition Assays

Chalcones and related phenolic compounds are known to inhibit various enzymes.[9][10] Therefore, screening this compound for its inhibitory effects on key enzymes involved in disease pathogenesis is a crucial step.

Cyclooxygenase (COX) Inhibition Assay

Scientific Rationale: Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX enzymes is a common mechanism for anti-inflammatory drugs. There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is often desirable to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocol: A commercially available COX inhibitor screening assay kit can be used. These kits typically measure the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored spectrophotometrically. The assay is performed in the presence and absence of the test compound to determine its inhibitory effect on both COX-1 and COX-2.

Myeloperoxidase (MPO) Inhibition Assay

Scientific Rationale: Myeloperoxidase (MPO) is an enzyme abundant in neutrophils that plays a role in oxidative stress and inflammation. Elevated MPO activity is associated with various inflammatory diseases.[11] Chalcone derivatives have been shown to be potent inhibitors of MPO[11].

Experimental Protocol: The inhibitory effect on MPO can be determined by monitoring the oxidation of a substrate (e.g., tetramethylbenzidine) in the presence of hydrogen peroxide. The reaction is initiated by the addition of MPO, and the change in absorbance is measured over time with and without the test compound. The IC50 value for MPO inhibition can then be calculated.

Data Presentation for Enzyme Inhibition:

| Enzyme | This compound IC50 (µM) |

| COX-1 | Data to be generated |

| COX-2 | Data to be generated |

| MPO | Data to be generated |

Conclusion and Future Directions

This guide has outlined a systematic and technically robust approach for the in vitro biological screening of this compound. The proposed workflow, from initial antioxidant profiling to more specific anticancer and enzyme inhibition assays, provides a comprehensive evaluation of its therapeutic potential. The data generated from these studies will be instrumental in elucidating the compound's mechanism of action and will guide further preclinical development, including in vivo efficacy and toxicity studies. The multifaceted biological activities of dihydroxyphenyl ketone derivatives suggest that this compound is a promising candidate for further investigation in the quest for novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C14H11BrO3 | CID 2063466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 6. benchchem.com [benchchem.com]

- 7. iv.iiarjournals.org [iv.iiarjournals.org]

- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. Determination of the Inhibitory Potential of Chalcones on Myeloperoxidase Enzyme Activity: In vitro and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the synthetic compound 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone. As a member of the chalcone and dihydroxyphenyl ketone families, this molecule is positioned at the intersection of well-established pharmacophores known for their diverse biological activities. This document synthesizes current knowledge on related compounds to propose and explore high-priority molecular targets in the realms of oncology and inflammatory diseases. We delve into the mechanistic underpinnings of the Nuclear Factor-kappa B (NF-κB) signaling pathway and Cyclooxygenase (COX) enzymes as primary putative targets. Furthermore, this guide presents detailed, field-proven experimental workflows for target validation, including a step-by-step protocol for assessing COX-2 inhibition. The objective is to equip researchers and drug development professionals with a robust framework for investigating the therapeutic potential of this compound and guiding future preclinical studies.

Part 1: Introduction to this compound: A Compound of Therapeutic Interest

This compound is a synthetic organic compound with the molecular formula C14H11BrO3[1][2]. Its structure features a central ethanone core linking a 4-bromophenyl group and a 2,4-dihydroxyphenyl (resorcinol) moiety. This compound is classified as a deoxybenzoin, which is structurally related to the broader class of chalcones, known precursors in the biosynthesis of flavonoids[3][4].

The therapeutic interest in this molecule stems from its classification as a dihydroxyphenyl ketone derivative, a class of phenolic compounds that has garnered significant attention for a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties[5][6]. The presence of the resorcinol group offers potent free-radical scavenging capabilities, while the bromophenyl moiety can enhance biological activity and modulate pharmacokinetic properties. This compound is often used as a key intermediate in the synthesis of more complex pharmaceuticals targeting cancer and inflammatory diseases[7].

Part 2: The Chalcone Scaffold: A Privileged Structure in Medicinal Chemistry

Chalcones, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are considered "privileged structures" in medicinal chemistry[8]. This designation is due to their ability to bind to a wide variety of biological targets with high affinity. The simple and versatile chemistry of the chalcone scaffold allows for extensive structural modifications to optimize potency and selectivity[3][9].

Numerous natural and synthetic chalcone derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, anti-diabetic, and antimicrobial activities[4][10][11]. For instance, certain chalcone-based compounds have been clinically used, such as sofalcone as an anti-ulcer agent[8]. The biological activity of a chalcone is highly dependent on the substitution patterns on its aromatic rings. The specific combination of a halogenated phenyl ring and a dihydroxyphenyl ring in this compound suggests a strong potential for interaction with key biological targets.

Part 3: Prioritizing Potential Therapeutic Targets

Based on the structural characteristics of this compound and the extensive literature on related chalcones and dihydroxyphenyl ketones, we can prioritize several potential therapeutic targets. The most prominent areas of investigation for such compounds are oncology and inflammation.

-

Oncology Targets: Chalcones have been reported to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis[4][9][11]. Key molecular targets in this context include topoisomerases, tubulin, and various protein kinases[3][11][12].

-

Anti-inflammatory Targets: The anti-inflammatory properties of dihydroxyphenyl ketones are often attributed to their ability to modulate key inflammatory pathways and enzymes[5]. The primary targets in this area are the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and the transcription factor Nuclear Factor-kappa B (NF-κB)[5][6][10].

For the purpose of this in-depth guide, we will focus on two high-priority putative targets: the NF-κB signaling pathway , due to its central role in both cancer and inflammation, and the Cyclooxygenase (COX) enzymes , as a well-defined target for which robust validation assays exist.

Part 4: In-Depth Target Analysis I: Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical regulators of the immune and inflammatory responses, as well as cellular proliferation and survival. Dysregulation of the NF-κB signaling pathway is a hallmark of many chronic inflammatory diseases and various types of cancer[5][6]. Consequently, the inhibition of this pathway is a major goal in modern drug discovery.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[13][14][15].

Chalcones and related phenolic compounds are known to inhibit the NF-κB pathway at multiple points[6]. It is hypothesized that this compound may exert its anti-inflammatory and anticancer effects by interfering with this cascade.

Caption: The NF-κB signaling pathway and potential points of inhibition.

Part 5: In-Depth Target Analysis II: Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and is upregulated at sites of inflammation[5]. Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Many chalcone derivatives have been shown to be potent inhibitors of COX enzymes[10]. The dihydroxyphenyl moiety is a common feature in many known COX inhibitors, and it is plausible that this compound could exhibit inhibitory activity against these enzymes.

Table 1: COX Inhibitory Activity of Representative Chalcone Derivatives

| Chalcone Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Xanthohumol | 3.4 | 16.9 | [10] |

| Licochalcone A | >100 | 8.5 | [10] |

| Butein | 20 | 3.2 | [10] |

| This compound | To be determined | To be determined |

Note: The data for the topic compound is yet to be experimentally determined and is included for illustrative purposes.

Part 6: Experimental Workflows for Target Validation

A systematic approach is essential for the identification and validation of therapeutic targets. The following workflow provides a conceptual framework for investigating this compound.

Caption: A conceptual workflow for target identification and validation.

Detailed Protocol: COX-2 Inhibition Assay

The following is a representative protocol for a cell-free COX-2 inhibition assay using a commercially available kit.

Objective: To determine the IC50 value of this compound for the inhibition of recombinant human COX-2.

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Amplex Red reagent (or other suitable detection reagent)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate (black, clear bottom)

-

Microplate reader with fluorescence capabilities

-

This compound (test compound)

-

Celecoxib (positive control)

-

DMSO (vehicle)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and celecoxib in DMSO.

-

Prepare serial dilutions of the test compound and positive control in assay buffer. Ensure the final DMSO concentration in all wells is consistent and low (<1%).

-

Prepare the reaction mixture containing assay buffer, HRP, and Amplex Red reagent.

-

-

Assay Setup:

-

Add the appropriate volume of assay buffer to all wells of the 96-well plate.

-

Add the diluted test compound, positive control, or vehicle (DMSO) to the respective wells.

-

Add the COX-2 enzyme to all wells except the "no enzyme" control wells.

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately place the plate in the microplate reader and measure the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths for the detection reagent.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Subtract the rate of the "no enzyme" control from all other rates.

-

Calculate the percentage of inhibition for each concentration of the test compound and positive control relative to the vehicle control.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Part 7: Future Directions and Drug Development Considerations

The exploration of this compound as a potential therapeutic agent is a promising avenue of research. Should initial in vitro studies confirm its activity against high-priority targets like NF-κB or COX-2, the next logical steps would involve:

-

Lead Optimization: The chalcone scaffold is highly amenable to synthetic modification. Structure-activity relationship (SAR) studies could be conducted to improve potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): In vivo studies will be crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its in vivo efficacy and safety.

-

Mechanism of Action Elucidation: Further cell-based and biochemical assays will be necessary to fully elucidate the precise mechanism by which the compound exerts its biological effects.

Part 8: References

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

References

- 1. This compound | C14H11BrO3 | CID 2063466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C14H11BrO3) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Chalcone Derivatives: Role in Anticancer Therapy [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Chalcones and their therapeutic targets for the management of diabetes: structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone is a multifaceted organic compound with significant potential in pharmaceutical and chemical research. Structurally, it is classified as a stilbenoid and features a dihydroxyphenyl group attached to an ethanone backbone, which is in turn substituted with a 4-bromophenyl group.[1] This arrangement of functional groups imparts a range of chemical properties that make it a valuable intermediate in the synthesis of bioactive molecules.[2] Notably, its structural motifs are found in compounds explored for anti-inflammatory and oncological applications, highlighting its relevance in drug discovery and development.[2] This guide provides a comprehensive overview of its known physicochemical properties and outlines detailed, field-proven methodologies for the experimental determination of key characteristics that are not yet publicly documented.

Core Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, some fundamental properties have been established. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrO₃ | PubChem[1] |

| Molecular Weight | 307.14 g/mol | PubChem[1] |

| Appearance | Off-white solid | Chem-Impex[3] |

| Melting Point | 173-180 °C | Chem-Impex[3] |

| XlogP (Computed) | 3.7 | PubChem[1] |

Synthesis Pathway: The Hoesch Reaction

The synthesis of this compound can be effectively achieved via the Hoesch reaction (also known as the Houben-Hoesch reaction). This acid-catalyzed electrophilic aromatic substitution is particularly well-suited for the acylation of electron-rich phenols and their derivatives. The reaction involves the condensation of a nitrile with an arene to yield an aryl ketone.

The proposed synthetic route leverages the high electron density of resorcinol (1,3-dihydroxybenzene) to direct the acylation. The nitrile component, 4-bromophenylacetonitrile, provides the 4-bromophenylacetyl group. A Lewis acid, such as zinc chloride, in the presence of hydrogen chloride, activates the nitrile for electrophilic attack on the resorcinol ring. The resulting ketimine intermediate is subsequently hydrolyzed to afford the final product.

References

An In-depth Technical Guide to the Discovery and Isolation of Novel Dihydroxyphenyl Ethanone Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies for the discovery and isolation of novel dihydroxyphenyl ethanone derivatives. These phenolic compounds are of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document moves beyond a simple recitation of protocols to provide a deeper understanding of the rationale behind experimental choices, ensuring a robust and scientifically sound approach to isolating these valuable molecules.

Section 1: The Landscape of Dihydroxyphenyl Ethanone Derivatives: Sources and Significance

Dihydroxyphenyl ethanone derivatives are characterized by a ketone group and at least two hydroxyl groups attached to a phenyl ring. Their structural diversity, arising from variations in the position of hydroxyl groups and other substituents, leads to a wide spectrum of biological activities. These compounds can be sourced from natural origins or created through synthetic chemistry, each approach offering distinct advantages and challenges.

1.1 Natural Sources: A Reservoir of Chemical Diversity

Plants are a rich source of phenolic compounds, and dihydroxyphenyl ethanone derivatives are no exception.[1] They are often found in complex mixtures within plant tissues, requiring sophisticated separation techniques for their isolation.[1][2] The initial steps in discovering novel derivatives from natural sources involve the careful selection and collection of plant material, followed by appropriate extraction methods.[1][3]

1.2 Synthetic Pathways: Tailoring Molecules for Specific Functions

Chemical synthesis offers the ability to create novel dihydroxyphenyl ethanone derivatives with specific structural modifications designed to enhance biological activity or improve pharmacokinetic properties.[4][5][6][7][8][9] For instance, the synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and its derivatives has been explored to develop potent inhibitors of catechol-O-methyltransferase (COMT).[4] Another example is the synthesis of acetophenone benzopyran derivatives from 1-(2,4-dihydroxyphenyl)ethanone.[5]

The choice between natural product isolation and chemical synthesis depends on the research goals. Natural product discovery can lead to the identification of entirely new chemical scaffolds, while synthesis allows for the systematic exploration of structure-activity relationships (SAR).[8]

Section 2: A Logic-Driven Workflow for Isolation from Natural Sources

The isolation of pure dihydroxyphenyl ethanone derivatives from a complex natural extract is a multi-step process that demands a systematic and logical approach. The following workflow is designed to maximize yield and purity while ensuring the integrity of the target compounds.

Diagram 1: General Workflow for Isolation from Natural Sources

Caption: A generalized workflow for the isolation of dihydroxyphenyl ethanone derivatives.

2.1. Foundational Step: Extraction

The journey from plant material to a purified compound begins with extraction. The choice of solvent is critical and is dictated by the polarity of the target dihydroxyphenyl ethanone derivatives.

-

Rationale: Phenolic compounds, including dihydroxyphenyl ethanones, are generally polar. Therefore, polar solvents like methanol, ethanol, or acetone, often in combination with water, are effective for their extraction.[1][10] The use of a sequence of solvents with increasing polarity can also be employed for a preliminary fractionation of the extract.

2.2. Initial Cleanup: Liquid-Liquid Partitioning

A crude plant extract is a complex mixture containing a vast array of compounds with varying polarities. Liquid-liquid partitioning is a fundamental technique to simplify this mixture.

-

Expert Insight: A common strategy involves partitioning the aqueous extract against a series of immiscible organic solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Dihydroxyphenyl ethanone derivatives, being moderately polar, will typically partition into the ethyl acetate fraction, separating them from highly nonpolar compounds (in hexane) and highly polar compounds (remaining in the aqueous phase).

2.3. The Workhorse of Separation: Column Chromatography

Column chromatography is an indispensable tool for the separation of phenolic compounds from plant extracts.[1][2][11] The choice of stationary phase is a critical decision that significantly impacts the success of the separation.

-

Silica Gel: A versatile and widely used stationary phase for the separation of compounds based on polarity. A gradient elution with a mobile phase of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is typically employed.

-

Sephadex LH-20: This stationary phase is particularly effective for the fractionation of plant phenolics.[11] It separates compounds based on a combination of molecular sieving and adsorption.[11] Ethanol is often a preferred mobile phase over methanol for better resolution of phenolic constituents.[11]

Table 1: Comparison of Common Stationary Phases for Phenolic Compound Separation

| Stationary Phase | Separation Principle | Advantages | Disadvantages |

| Silica Gel | Adsorption (Polarity) | High loading capacity, wide applicability | Irreversible adsorption of some polar compounds |

| Reversed-Phase (C18) | Partitioning (Hydrophobicity) | Excellent resolution for a wide range of polarities | More expensive than silica gel |

| Sephadex LH-20 | Molecular Sieving & Adsorption | Efficient for phenolic compounds, can be used with non-aqueous solvents[11] | Lower resolution than HPLC |

| Polyamide | Adsorption (Hydrogen Bonding) | Specific for separating polyphenols[2] | Can have strong, sometimes irreversible, binding |

2.4. High-Resolution Purification: High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice.[2][12][13] It offers superior resolution and sensitivity compared to other chromatographic techniques.[12]

-

Method Development: A reversed-phase C18 column is commonly used for the separation of phenolic compounds. The mobile phase typically consists of a gradient of acidified water (e.g., with formic or acetic acid) and an organic solvent like methanol or acetonitrile. The acidic modifier helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better separation.

Protocol 1: Preparative HPLC for Dihydroxyphenyl Ethanone Derivative Purification

-

Column: C18, 5 µm particle size, 10 mm I.D. x 250 mm length.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10-50% B over 40 minutes.

-

Flow Rate: 4 mL/min.

-

Detection: UV at 280 nm.

-

Injection: Dissolve the semi-purified fraction in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

-

Fraction Collection: Collect peaks based on the chromatogram.

-

Post-Collection: Evaporate the solvent from the collected fractions under reduced pressure.

Section 3: The Synthetic Route: Designing and Creating Novel Derivatives

The synthesis of novel dihydroxyphenyl ethanone derivatives allows for the creation of compounds with tailored properties. The synthetic strategy will depend on the desired final structure.

Diagram 2: A Representative Synthetic Pathway

Caption: A synthetic route for 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives.[6]

3.1. General Synthetic Strategies

A common approach involves the modification of a readily available dihydroxyphenyl ethanone core. For example, 1-(2,4-dihydroxyphenyl)-1-ethanone can be reacted with hydrazine hydrate to form a hydrazone, which can then be further reacted with various benzaldehydes to generate a library of derivatives.[6]

3.2. Purification and Characterization of Synthetic Products

Purification of synthetic compounds typically involves recrystallization or column chromatography. The structural confirmation of the synthesized derivatives is paramount and is achieved through a combination of spectroscopic techniques.

Section 4: Unveiling the Molecular Structure: Spectroscopic and Spectrometric Analysis

The definitive identification of a novel dihydroxyphenyl ethanone derivative relies on a suite of analytical techniques that provide detailed information about its molecular structure.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.

-